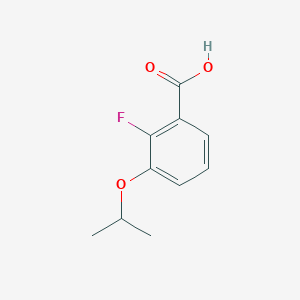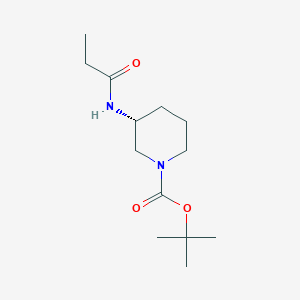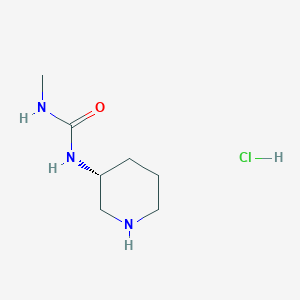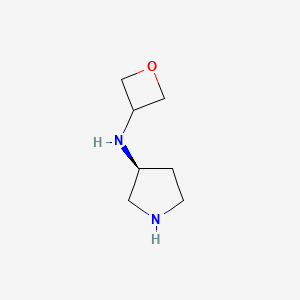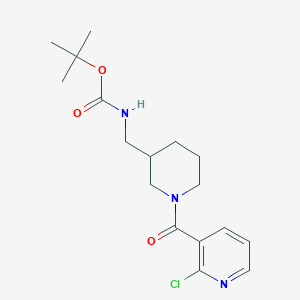
tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate
概要
説明
tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate: is a synthetic organic compound that features a piperidine ring substituted with a 2-chloronicotinoyl group and a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the reduction of a pyridine derivative.
Introduction of the 2-Chloronicotinoyl Group: The piperidine intermediate is then reacted with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine to form the 2-chloronicotinoyl-piperidine derivative.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the 2-chloronicotinoyl-piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger batch sizes. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the 2-chloronicotinoyl group, potentially converting it to a 2-aminonicotinoyl group.
Substitution: The chlorine atom in the 2-chloronicotinoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under mild conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: 2-Aminonicotinoyl derivatives.
Substitution: Various substituted nicotinoyl-piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.
作用機序
The mechanism by which tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The 2-chloronicotinoyl group may also play a role in binding to specific enzymes or receptors, influencing their function.
類似化合物との比較
Similar Compounds
- tert-Butyl ((1-(2-fluoronicotinoyl)piperidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(2-bromonicotinoyl)piperidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(2-aminonicotinoyl)piperidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl ((1-(2-chloronicotinoyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the chlorine atom in the nicotinoyl group, which can influence its reactivity and binding properties. This makes it distinct from its fluorine, bromine, and amino analogs, which may have different chemical and biological activities.
特性
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridine-3-carbonyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20-10-12-6-5-9-21(11-12)15(22)13-7-4-8-19-14(13)18/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUYAYCLEHXZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113333 | |
| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-41-0 | |
| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3027578.png)
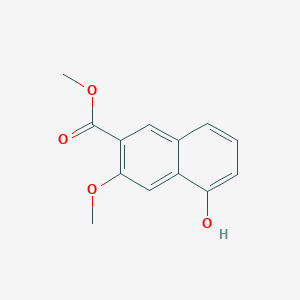
![Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3027581.png)
![3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid](/img/structure/B3027582.png)
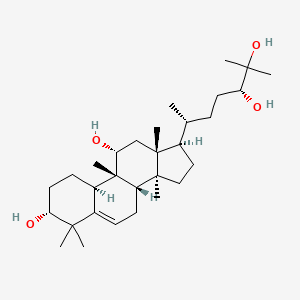
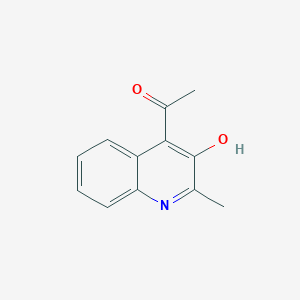
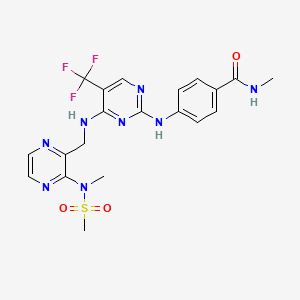
![2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027589.png)


